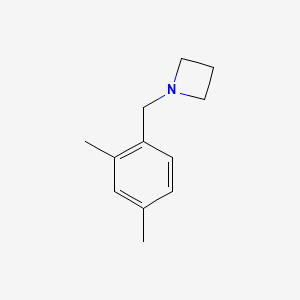

1-(2,4-Dimethylbenzyl)azetidine

描述

属性

分子式 |

C12H17N |

|---|---|

分子量 |

175.27 g/mol |

IUPAC 名称 |

1-[(2,4-dimethylphenyl)methyl]azetidine |

InChI |

InChI=1S/C12H17N/c1-10-4-5-12(11(2)8-10)9-13-6-3-7-13/h4-5,8H,3,6-7,9H2,1-2H3 |

InChI 键 |

JZXCVQROZLMJIF-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1)CN2CCC2)C |

产品来源 |

United States |

Advanced Applications of 1 2,4 Dimethylbenzyl Azetidine in Synthetic Chemistry

Utilization as a Versatile Building Block for Complex Molecules

The inherent ring strain of the azetidine (B1206935) core, up to 104.6 kJ/mol, makes it a reactive yet controllable building block for constructing intricate molecular architectures. researchgate.net 1-(2,4-Dimethylbenzyl)azetidine is frequently employed as a foundational scaffold from which larger, more decorated structures are built. Its utility stems from the ability to undergo various transformations, including ring-opening reactions, functionalization at the C3 position, and elaboration into fused or spirocyclic systems.

Chemists leverage this compound as a synthetic linchpin for several reasons. The azetidine ring can impart favorable physicochemical properties to target molecules, such as increased polarity and metabolic stability, which is highly desirable in drug discovery. bohrium.comresearchgate.net The synthesis of complex molecules often involves the initial construction of a core scaffold, which is then elaborated. For instance, the N-benzyl group can be readily cleaved under hydrogenolysis conditions to reveal the parent secondary amine, which can then participate in a host of coupling reactions to append new functionalities.

Recent advancements have demonstrated that azetidines can be incorporated into complex molecules like analogues of penaresidin (B1208786) B, a natural product toxic to tumor cells, and even attached to natural steroids like estrogen derivatives. news-medical.net The development of new synthetic methodologies, such as visible-light-mediated cycloadditions, has expanded the accessibility of diverse azetidine building blocks, allowing for their integration into previously hard-to-synthesize, medicine-like molecules. news-medical.net

Table 1: Key Reactions Utilizing Azetidine Scaffolds

| Reaction Type | Description | Potential Outcome for this compound |

|---|---|---|

| Ring-Opening | The strained four-membered ring can be opened by various nucleophiles, leading to linear amino compounds with defined stereochemistry. | Formation of functionalized 1,4-amino alcohols or diamines. |

| N-Dealkylation | The 2,4-dimethylbenzyl group is removed, typically by catalytic hydrogenation, to yield the free secondary amine (azetidine). | Access to azetidine, a key intermediate for further N-functionalization. |

| C-H Functionalization | Direct modification of the C-H bonds on the azetidine ring, often at the C3-position, to introduce new substituents. | Synthesis of 3-substituted azetidine derivatives. |

| Cycloaddition | The azetidine ring itself can participate in cycloaddition reactions, or substituents on the ring can be used as handles for such reactions. | Creation of novel polycyclic or heterocyclic systems containing the azetidine core. |

| Ring Expansion | Rearrangement reactions that convert the four-membered azetidine ring into a larger five-membered ring, such as a pyrrolidine. medwinpublishers.com | Synthesis of substituted pyrrolidines with controlled stereochemistry. medwinpublishers.com |

Role as a Precursor for Ligands or Catalytic Intermediates

In the field of catalysis, the structure of ligands coordinated to a metal center is paramount in determining the efficiency, selectivity, and scope of a catalytic reaction. This compound serves as a valuable precursor for creating novel ligands. The primary route involves the hydrogenolytic cleavage of the N-(2,4-dimethylbenzyl) group to furnish the parent azetidine. This secondary amine is a common structural element in a multitude of ligands.

The rigid, constrained conformation of the azetidine ring can be exploited to control the steric environment around a metal center. This is particularly important in asymmetric catalysis, where a well-defined chiral pocket is necessary to achieve high enantioselectivity. By introducing chiral centers onto the azetidine ring, for example at the C2 or C3 positions, chemists can design chiral ligands for a range of metal-catalyzed transformations.

Furthermore, the azetidine nitrogen itself can be one of several donor atoms in a multidentate ligand framework, such as in pincer-type (tridentate) or bidentate ligands. The synthesis of N-heterocycles through green catalytic methods, including metal-catalyzed acceptorless coupling and one-pot reactions, highlights the drive towards more efficient and sustainable ligand synthesis. mdpi.com The development of such ligands is crucial for advancing catalytic processes that are central to the pharmaceutical and chemical industries.

Integration into Green Chemistry Methodologies

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer materials, are increasingly influencing synthetic strategies across the chemical sciences. mdpi.commdpi.com The synthesis and application of this compound and related compounds are being adapted to align with these principles.

A significant advancement is the move away from high-energy ultraviolet (UV) light in photochemical reactions towards the use of visible light. news-medical.net The synthesis of azetidines via [2+2] photocycloadditions, a powerful method for creating four-membered rings, can now be achieved using visible light and a photocatalyst. bohrium.comnews-medical.net This approach is inherently safer and more energy-efficient than methods requiring UV irradiation. news-medical.net

Other green chemistry approaches applicable to azetidine synthesis include:

Solvent-Free Reactions: Techniques like mechanochemical grinding, where reactions are induced by mechanical force in a ball mill or with a mortar and pestle, can eliminate the need for bulk solvents, drastically reducing waste. nih.gov

Greener Solvents: When solvents are necessary, the trend is to replace hazardous solvents like N,N-dimethylformamide (DMF) with more benign alternatives such as ethyl acetate (B1210297) (EtOAc). unibo.it

Catalytic Efficiency: Employing highly efficient catalysts, including biocatalysts (enzymes) or recyclable heterogeneous catalysts, improves atom economy and reduces the generation of toxic byproducts. mdpi.comunibo.it For example, hydrogenation steps can be performed in flow systems using reusable catalyst cartridges, which also allows for the on-demand generation of hydrogen from water, further enhancing the process's green credentials. unibo.it

Table 2: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Energy Source | Often relies on thermal heating or high-energy UV light. | Utilizes visible light, microwave irradiation, or ultrasonication for lower energy consumption. news-medical.netnih.gov |

| Solvents | Frequently uses hazardous solvents like DMF or chlorinated hydrocarbons. | Employs safer solvents like water or ethyl acetate, or solvent-free conditions. nih.govunibo.it |

| Catalysts | May use stoichiometric reagents or heavy metal catalysts that are difficult to remove. | Focuses on recyclable heterogeneous catalysts, biocatalysts, or metal-free catalytic systems. mdpi.comunibo.it |

| Waste | Can generate significant amounts of byproducts and solvent waste, leading to a high Process Mass Intensity (PMI). | Aims for high atom economy, minimal byproducts, and lower PMI. unibo.it |

| Reaction Time | Often requires long reaction times. | Can significantly reduce reaction times through efficient energy input or catalysis. nih.gov |

Exploration in the Synthesis of Scaffolds for Materials Science Research

The unique structural and energetic properties of the azetidine ring make it a promising scaffold for the development of advanced materials. researchgate.net While often overlooked, the high ring strain of azetidines makes them candidates for energetic materials, a field that has seen few major advances since the 1980s. researchgate.net The functionalization of the azetidine core allows for the tuning of properties such as density, thermal stability, and energy output. nih.gov By combining azetidine structures with other nitrogen-rich heterocyclic rings like triazoles, researchers can construct novel polycyclic energetic compounds with high decomposition temperatures and improved stability. nih.gov

Beyond energetic materials, this compound and its derivatives are instrumental in the synthesis of diverse molecular scaffolds for drug discovery and chemical biology. nih.gov Diversity-oriented synthesis (DOS) aims to create collections of structurally unique molecules to explore new areas of "chemical space." nih.govnih.gov The azetidine core is an excellent starting point for DOS, as it can be readily converted into a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov These complex, three-dimensional structures are valuable for developing probes and new therapeutic agents, particularly for challenging targets like the central nervous system (CNS), where specific physicochemical properties are required for blood-brain barrier penetration. nih.gov The ability to generate large libraries of these unique scaffolds from a common azetidine precursor is a powerful strategy in modern medicinal chemistry. nih.gov

Methodologies for Structural and Purity Characterization of 1 2,4 Dimethylbenzyl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of organic molecules like 1-(2,4-Dimethylbenzyl)azetidine in solution. A full suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms.

For a typical azetidine (B1206935) derivative, the ¹H-NMR spectrum would provide initial information. For instance, in related structures, the protons on the azetidine ring often appear as multiplets due to their spin-spin coupling. jmchemsci.comnih.gov The benzylic protons and the methyl groups on the aromatic ring of this compound would have characteristic chemical shifts. The ¹³C-NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including those in the azetidine ring, the benzyl (B1604629) moiety, and the dimethyl-substituted aromatic ring.

To unambiguously assign the structure, a series of two-dimensional (2D) NMR experiments are essential. These experiments reveal correlations between different nuclei, allowing for a complete mapping of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity of the protons within the azetidine ring and to confirm the relationships between the aromatic protons on the dimethylphenyl group. In studies of other complex azetidines, COSY has been instrumental in confirming the relative configuration of the heterocyclic protons. jmchemsci.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is a powerful tool for assigning carbon resonances based on their known proton assignments. For the target molecule, HSQC would definitively link each proton of the azetidine and benzyl groups to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different parts of the molecule. For example, HMBC would show correlations between the benzylic protons and the carbons of the azetidine ring, as well as with the carbons of the aromatic ring, thus confirming the attachment of the 2,4-dimethylbenzyl group to the nitrogen atom of the azetidine ring. In the characterization of complex heterocyclic systems, HMBC is vital for establishing the connectivity across quaternary carbons and heteroatoms. nih.gov

A representative table of expected ¹H and ¹³C NMR chemical shifts, based on general knowledge of similar structures, is provided below for illustrative purposes.

| Atom/Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Azetidine CH₂ (positions 2,4) | 3.0 - 3.8 (multiplet) | 50 - 60 |

| Azetidine CH₂ (position 3) | 2.0 - 2.5 (multiplet) | 20 - 30 |

| Benzyl CH₂ | 3.5 - 4.0 (singlet) | 55 - 65 |

| Aromatic CH | 6.8 - 7.2 (multiplets) | 125 - 140 |

| Methyl (CH₃) | 2.2 - 2.4 (singlets) | 18 - 22 |

Note: These are estimated values and the actual experimental values may vary.

Solid-State NMR (ssNMR) is a technique used to study materials in their solid phase. While less common for the routine characterization of small organic molecules that readily form solutions, it can be invaluable if the compound is insoluble, amorphous, or if information about its solid-state conformation and packing is required. There is no indication in the current literature that ssNMR has been applied to this compound.

Mass Spectrometry (MS) Approaches

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental formula of a compound, and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₂H₁₇N), HRMS would be used to confirm this exact molecular formula by matching the experimentally measured mass to the calculated theoretical mass. For example, in the study of other azetidine derivatives, HRMS (ESI-TOF) has been used to confirm the elemental composition of the synthesized molecules. nih.gov

| Formula | Calculated Monoisotopic Mass | Expected HRMS [M+H]⁺ |

| C₁₂H₁₇N | 175.1361 | 176.1439 |

Note: The expected [M+H]⁺ is the calculated mass of the protonated molecule.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the structure of the molecule, as the fragmentation pattern is characteristic of the compound's architecture. For this compound, a likely fragmentation pathway would involve the cleavage of the benzyl-nitrogen bond, which would result in a characteristic fragment ion corresponding to the 2,4-dimethylbenzyl cation. This technique is particularly useful for distinguishing between isomers and for identifying metabolites of a compound.

X-ray Crystallography for Solid-State Structure Determination (if single crystals available)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires the growth of a suitable single crystal of the compound. If a single crystal of this compound could be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule, including the puckering of the azetidine ring and the orientation of the 2,4-dimethylbenzyl substituent. This method has been used to confirm the structures of various complex azetidine derivatives, providing unequivocal proof of their stereochemistry and conformation. nih.gov However, there are no published crystal structures for this compound in the Cambridge Structural Database.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of molecules, allowing for the identification of specific functional groups. The complementary nature of these two techniques provides a more complete picture of the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aromatic and aliphatic components.

Key expected IR absorption bands for this compound include:

Aromatic C-H Stretching: Aromatic C-H bonds typically show stretching vibrations in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The C-H bonds of the azetidine ring and the methyl and methylene (B1212753) groups of the benzyl moiety will exhibit stretching vibrations in the 3000-2850 cm⁻¹ range. pressbooks.pub

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene (B151609) ring gives rise to characteristic peaks in the 1600-1450 cm⁻¹ region. pressbooks.pub For a 1,2,4-trisubstituted benzene ring, specific patterns of overtone and combination bands may also be observed in the 2000-1650 cm⁻¹ region, which can aid in confirming the substitution pattern. libretexts.org

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring are expected in the 900-675 cm⁻¹ range, with the exact position being indicative of the substitution pattern. libretexts.org In-plane bending vibrations are typically observed between 1300 and 1000 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in a tertiary amine like this compound is expected to appear in the 1250-1020 cm⁻¹ range for the aliphatic amine portion. orgchemboulder.com The C-N stretch associated with the benzyl group may appear at a slightly higher frequency.

Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Benzene Ring) | Medium |

| 3000-2850 | C-H Stretch | Aliphatic (Azetidine, CH₂, CH₃) | Strong |

| 1620-1600 | C=C Stretch | Aromatic (Benzene Ring) | Medium |

| 1500-1450 | C=C Stretch | Aromatic (Benzene Ring) | Medium |

| 1470-1430 | C-H Bend (Scissoring/Bending) | Aliphatic (CH₂, CH₃) | Medium |

| 1385-1365 | C-H Bend (Umbrella) | Methyl (CH₃) | Medium |

| 1250-1020 | C-N Stretch | Tertiary Amine (Aliphatic) | Medium |

| 880-800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene | Strong |

Raman Spectroscopy

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser source. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to IR spectroscopy.

For this compound, Raman spectroscopy would be particularly useful for identifying:

Symmetric Aromatic Ring Vibrations: The "ring breathing" mode of the substituted benzene ring, a symmetric vibration, typically gives a strong and sharp signal in the Raman spectrum, often around 1000 cm⁻¹. nih.govresearchgate.net

C-C Backbone Stretching: The carbon framework of the molecule will produce characteristic Raman signals.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are also observable in the Raman spectrum. researchgate.net

Due to the presence of the aromatic ring, Surface-Enhanced Raman Spectroscopy (SERS) could also be employed to significantly enhance the Raman signal, which could be beneficial for analyzing trace amounts of the compound. researchgate.net

Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Benzene Ring) | Medium |

| 3000-2850 | C-H Stretch | Aliphatic (Azetidine, CH₂, CH₃) | Strong |

| 1620-1600 | Ring Stretch | Aromatic (Benzene Ring) | Strong |

| ~1000 | Ring Breathing (Symmetric) | Substituted Benzene | Strong |

| 800-600 | Ring Deformation | Substituted Benzene | Medium |

Chromatographic Purity Assessment (e.g., GC, HPLC)

Chromatographic techniques are indispensable for determining the purity of a compound by separating it from any impurities, starting materials, or by-products.

Gas Chromatography (GC)

Gas chromatography is a suitable method for the analysis of volatile and thermally stable compounds like this compound. The analysis of amines by GC can sometimes be challenging due to their basicity, which can lead to peak tailing on standard columns. labrulez.com Therefore, the use of a base-deactivated column is highly recommended to achieve sharp, symmetrical peaks and accurate quantification. labrulez.comrestek.com

A typical GC method for this compound would involve:

Column: A capillary column with a non-polar or mid-polarity stationary phase is often used. Base-deactivated columns, such as those with a polyethylene (B3416737) glycol (wax) phase treated to reduce active sites, are ideal for amine analysis. restek.comsigmaaldrich.com

Injector: A split/splitless injector would be used, with the split ratio adjusted based on the sample concentration.

Carrier Gas: Helium or hydrogen is typically used as the carrier gas. gdut.edu.cn

Detector: A Flame Ionization Detector (FID) is a common choice for quantitative analysis due to its high sensitivity to organic compounds. For identification purposes, a Mass Spectrometer (MS) detector is invaluable, as it provides a mass spectrum of the eluting compound, which can be compared to a library or used for structural elucidation.

Hypothetical GC-MS Parameters for this compound

| Parameter | Value |

| Column | Base-deactivated 5% Phenyl Methylpolysiloxane (e.g., DB-5ms Amine) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | 100 °C (hold 1 min), then ramp at 15 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 40-450 amu |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For a basic compound like this compound, reversed-phase HPLC is a common approach.

Key considerations for HPLC analysis include:

Column: A C18 or C8 column is a standard choice for reversed-phase chromatography. phenomenex.com To improve peak shape for basic analytes, columns specifically designed for amine analysis or the use of a mobile phase with a suitable pH and buffer are recommended. shodex.com

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase is crucial for controlling the ionization state of the amine and achieving good peak shape. Operating at a mid-range pH can be effective. The use of additives like triethylamine (B128534) or a buffer with a pKa close to the desired pH can help to mask residual silanol (B1196071) groups on the stationary phase and reduce peak tailing. shodex.com

Detector: A UV detector is commonly used, as the benzyl group in the molecule will absorb UV light. The detection wavelength would be set to a λmax of the chromophore, likely around 254 nm.

Hypothetical HPLC Parameters for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Future Research Directions and Emerging Avenues for 1 2,4 Dimethylbenzyl Azetidine

Development of More Sustainable and Efficient Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing azetidine (B1206935) cores is a primary focus of current research. researchgate.net Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. researchgate.net Modern approaches are increasingly centered around green chemistry principles to minimize waste and energy consumption.

Key strategies for sustainable synthesis include:

One-Pot Reactions: Combining multiple reaction steps into a single procedure, which reduces solvent usage and purification steps. rsc.orgorganic-chemistry.org For example, a one-pot synthesis of 1-arenesulfonylazetidines has been developed using microwave irradiation and a solid alumina (B75360) support. organic-chemistry.org

Catalytic Methods: Employing catalysts, such as palladium or copper, can lead to more efficient and selective reactions with lower catalyst loadings and the use of inexpensive reagents. organic-chemistry.orgacs.org Palladium-catalyzed intramolecular amination of C-H bonds is one such efficient method for creating azetidine rings. acs.org

Alternative Energy Sources: Microwave irradiation and visible-light-mediated photocycloadditions are being explored as greener alternatives to conventional heating. organic-chemistry.orgbohrium.com

Eco-Friendly Solvents: The use of sustainable solvents like cyclopentyl methyl ether (CPME) is being investigated to reduce the environmental impact of these synthetic processes. uniba.ituniba.it

Recent advancements have demonstrated the synthesis of azetidines from readily available starting materials under mild conditions, showcasing the potential for broader applications in medicinal chemistry and asymmetric synthesis. organic-chemistry.orgbristol.ac.uk

Table 1: Comparison of Synthetic Methods for Azetidines

| Method | Key Features | Advantages |

| (2-Bromoethyl)sulfonium Triflate Method | Uses commercially available reagents, mild conditions. organic-chemistry.orgbristol.ac.uk | High yields, good for arylglycine derivatives. organic-chemistry.orgbristol.ac.uk |

| Palladium-Catalyzed C-H Amination | Low catalyst loading, uses inexpensive reagents. organic-chemistry.orgacs.org | Predictable selectivity, applicable to unactivated C-H bonds. organic-chemistry.orgacs.org |

| Microwave-Assisted Cyclocondensation | One-pot synthesis, uses aqueous medium. organic-chemistry.org | Simple, efficient, rapid. organic-chemistry.org |

| Visible-Light Photocycloaddition | Uses visible light as an energy source. bohrium.com | Enables synthesis of densely functionalized azetidines. bohrium.com |

Exploration of Novel Reactivity and Functionalization Patterns

The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) is a key driver of its reactivity, making it more stable than aziridines but more reactive than pyrrolidines. rsc.org This unique characteristic allows for selective ring-opening reactions and functionalization at various positions.

Future research in this area is likely to focus on:

Ring-Opening Reactions: Nucleophilic ring-opening of azetidinium ions provides a pathway to create functionalized linear amines with high stereoselectivity and regioselectivity. nih.gov Understanding the parameters that govern this selectivity through experimental and computational studies is an active area of research. nih.gov

C-H Functionalization: Direct functionalization of C-H bonds on the azetidine ring is a powerful strategy for introducing new substituents and creating complex molecules. acs.org Palladium-catalyzed methods have already shown success in this area. acs.orgrsc.org

Strain-Release Reactions: The high ring strain can be harnessed in reactions that involve the opening of the four-membered ring, leading to the formation of more complex heterocyclic systems. rsc.orgresearchgate.net

Functionalization of Substituted Azetidines: Developing methods to further derivatize already functionalized azetidines, such as vinyl azetidines, opens up possibilities for creating a wide array of complex molecules with potential applications in medicinal chemistry. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing for the synthesis of azetidines. uniba.itacs.orgnih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and sustainability. uniba.itresearchgate.netuniba.it

Key benefits of integrating flow chemistry include:

Enhanced Safety: The ability to handle highly reactive intermediates, such as organolithium compounds, at higher temperatures than in batch reactions minimizes risks. uniba.itacs.orgnih.gov

Improved Efficiency: Short residence times in microreactors can lead to higher yields and reduced reaction times. uniba.it

Sustainability: The use of greener solvents and the potential for solvent recycling contribute to more environmentally friendly processes. uniba.ituniba.ituniba.it

Scalability: Flow chemistry setups can be readily scaled up for the production of larger quantities of material. researchgate.net

Recent studies have demonstrated the successful use of flow technology for the synthesis of C3- and C2-functionalized azetidines from a common precursor, highlighting the potential of this approach for creating diverse azetidine libraries. uniba.itacs.orgnih.gov The combination of flow chemistry with automated synthesis platforms could further accelerate the discovery and optimization of novel azetidine-based compounds.

Advanced Computational Design for Azetidine-Based Scaffolds

Computational modeling and in silico analysis are becoming indispensable tools in modern drug discovery and materials science. mdpi.com For azetidine-based scaffolds, these methods can be used to predict physicochemical properties, guide synthetic efforts, and explore potential biological activities.

Future applications of computational design in this field include:

Predictive Modeling: Using computational models to predict the outcomes of chemical reactions, such as the formation of azetidines via photocatalysis, can save significant time and resources by identifying promising substrate combinations before they are tested experimentally. mit.edu

In Silico Screening: Virtual screening of libraries of azetidine derivatives against biological targets can help to identify potential drug candidates. researchgate.netresearchgate.net Techniques like molecular docking and molecular dynamics simulations can provide insights into the binding modes and affinities of these compounds. researchgate.netbohrium.com

ADME Profiling: Computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of azetidine-based compounds, which is crucial for developing drugs with favorable pharmacokinetic profiles, particularly for targeting the central nervous system. nih.govacs.org

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic structure, stability, and reactivity of azetidine derivatives, providing a deeper understanding of their chemical behavior. nih.govbohrium.comnih.govresearchgate.net

The integration of these computational approaches with experimental synthesis and biological testing will be essential for the rational design and development of new azetidine-based molecules with tailored properties. mit.eduresearchgate.net

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-Dimethylbenzyl)azetidine, and how can purity and yield be maximized?

- Methodology : Multi-step organic synthesis typically involves alkylation of azetidine precursors with 2,4-dimethylbenzyl bromide under controlled conditions. Key steps include:

- Use of polar aprotic solvents (e.g., DMSO) to stabilize intermediates .

- Continuous flow reactors for enhanced reaction control and reduced side products .

- Purification via column chromatography or recrystallization to achieve >95% purity .

- Critical Parameters : Temperature (60–80°C), stoichiometric ratios (1:1.2 azetidine:benzyl halide), and inert atmospheres to prevent oxidation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and ring conformation .

- X-ray Crystallography : Resolve steric effects of the 2,4-dimethylbenzyl group on azetidine ring planarity .

- Photoelectron Spectroscopy : Measure nitrogen lone pair ionization potentials (nN IP) to assess electronic perturbations from ortho-methyl groups .

Q. What structure-activity relationships (SARs) are observed between substituent positioning and biological activity?

- Key Findings :

- Substituent Position : 2,4-dimethyl groups enhance lipophilicity and membrane permeability compared to 3,4-dimethyl analogs .

- Steric Effects : Ortho-methyl groups induce rotational restrictions, altering binding affinity to biological targets .

- Experimental Design : Compare IC values against enzymatic targets (e.g., kinases) for analogs with varied substituent positions .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the compound’s conformational stability?

- Approach :

- Density Functional Theory (DFT) : Calculate rotational barriers of the benzyl group to explain discrepancies in NMR vs. crystallographic data .

- Molecular Dynamics (MD) : Simulate solvation effects on azetidine ring puckering in aqueous vs. lipid environments .

Q. What strategies address contradictions in reported enzymatic inhibition mechanisms?

- Hypothesis Testing :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish competitive vs. allosteric inhibition .

- Site-Directed Mutagenesis : Identify residues critical for interactions with the azetidine nitrogen .

Q. How can isotopic labeling or click chemistry probes elucidate the compound’s metabolic fate?

- Probe Design :

- Deuterium Labeling : Introduce H at the benzyl methyl groups for tracking via mass spectrometry .

- Azide-Alkyne Cycloaddition : Attach fluorescent tags to the azetidine nitrogen for imaging subcellular localization .

Q. What enzymatic systems are most sensitive to this compound, and how are inhibition mechanisms validated?

- Target Identification :

- Kinase Profiling : Screen against panels of 100+ kinases to identify selectivity clusters .

- CYP450 Assays : Assess inhibition of cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

- Validation : Co-crystallization with human carbonic anhydrase II to map binding interactions .

Q. How do stereochemical and steric factors influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insights :

- Steric Hindrance : Ortho-methyl groups reduce SN2 reactivity at the azetidine nitrogen, favoring elimination pathways .

- Chiral Centers : Use enantiopure 2,4-dimethylbenzyl precursors to study stereoselectivity in ring-opening reactions .

- Experimental Optimization : Employ bulky bases (e.g., LDA) to suppress side reactions in alkylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。